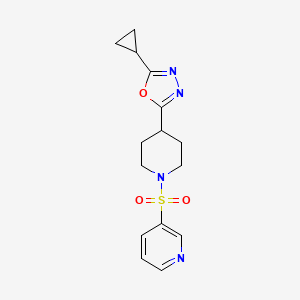

2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

CAS No.: 1170198-70-5

Cat. No.: VC7380086

Molecular Formula: C15H18N4O3S

Molecular Weight: 334.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170198-70-5 |

|---|---|

| Molecular Formula | C15H18N4O3S |

| Molecular Weight | 334.39 |

| IUPAC Name | 2-cyclopropyl-5-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C15H18N4O3S/c20-23(21,13-2-1-7-16-10-13)19-8-5-12(6-9-19)15-18-17-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2 |

| Standard InChI Key | JZQQNUTWBZZZIT-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |

Introduction

The compound 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a synthetic organic molecule featuring a unique combination of functional groups, including a cyclopropyl ring, a pyridine ring, a piperidine ring, and a thiadiazole ring. This compound is structurally similar to 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, which is not explicitly detailed in the provided search results but shares a similar backbone with the exception of the heterocyclic core being a thiadiazole instead of an oxadiazole.

Synthesis

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the thiadiazole ring and the incorporation of the pyridin-3-ylsulfonyl group. These reactions often require careful control of conditions such as temperature and solvent choice to optimize yields and purity.

Biological Activity

Compounds featuring a pyridine-3-sulfonamide scaffold have been explored for their antifungal properties, as seen in derivatives of 1,2,4-triazole . While specific biological activity data for 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is not detailed, its structural components suggest potential biological activity that warrants further investigation.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(4-Chlorophenyl)-1,2,4-Oxadiazole | Aromatic substituents | Antimicrobial activity |

| 5-(Phenylethynyl)-1,2,4-Oxadiazole | Alkyne functionality | Anticancer properties |

| 5-(Pyridazinone)-1,2,4-Oxadiazole | Heterocyclic ring | Anti-inflammatory effects |

| 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | Cyclopropyl, pyridine-sulfonamide linkage | Potential biological activity, not fully elucidated |

Research Findings and Future Directions

Further research is needed to fully elucidate the biological activity and therapeutic potential of 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-thiadiazole. This involves detailed interaction studies and pharmacological profiling to understand its mechanism of action and potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume